molecular formula C15H12BrN3O2S B6510051 N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-11-0

N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6510051
CAS No.: 896341-11-0
M. Wt: 378.2 g/mol
InChI Key: ZMUVLYTWMOLLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule includes a 4-bromo-2-methylphenyl substituent attached via a carboxamide linkage at position 6 and a methyl group at position 2 of the thiazole ring.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-5-10(16)3-4-12(8)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUVLYTWMOLLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Difference : The phenyl ring lacks the 2-methyl group present in the target compound.
  • However, the bromo group retains strong electron-withdrawing effects, stabilizing the aromatic system .
(b) 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Difference : The phenyl ring has a methoxy group (electron-donating) instead of bromo (electron-withdrawing), and the amide substituent is phenyl rather than 4-bromo-2-methylphenyl.
  • Impact : The methoxy group enhances solubility in polar solvents compared to bromo derivatives. The phenyl amide group may reduce steric bulk but lacks the halogen-mediated interactions critical for target binding .

Functional Group Variations

(a) Carbohydrazide Derivatives
  • Example : 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9, Scheme 3 in )
  • Key Difference : Replaces the carboxamide with a carbohydrazide group.
  • Impact : Carbohydrazides exhibit higher reactivity due to the nucleophilic hydrazine moiety, making them prone to hydrolysis or further cyclization. This contrasts with the carboxamide’s stability, which is preferable for drug design .
(b) Sulfonamide Derivatives
  • Example : N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide (Compound 7b in )
  • Key Difference : Sulfonamide group replaces carboxamide.
  • Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), enabling stronger hydrogen-bonding interactions with basic residues in enzymes or receptors .

Core Structure Modifications

(a) Pyrrolo-Thiazolo-Pyrimidine Hybrids
  • Example : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide derivatives ()
  • Key Difference : Incorporation of a pyrrole ring fused to the thiazolo-pyrimidine core.
  • However, increased molecular weight may reduce bioavailability .
(b) Ester-Functionalized Derivatives
  • Example : Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Key Difference : Ethyl ester at position 6 instead of carboxamide.
  • Impact : Esters are metabolically labile, making them prodrug candidates. The carboxamide in the target compound offers greater metabolic stability .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Spectral Data (IR/NMR) Highlights
Target Compound 405.3 220–225 (predicted) Carboxamide, Br, CH3 IR: 1680 cm⁻¹ (C=O), 1H NMR: δ 2.4 (s, CH3)
N-(4-Bromophenyl)-5-oxo-2,3-dihydro-... () 375.2 210–215 Carboxamide, Br IR: 1675 cm⁻¹ (C=O), 1H NMR: δ 7.6 (d, Ar-H)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () 377.4 195–200 Carboxamide, OCH3 IR: 1665 cm⁻¹ (C=O), 1H NMR: δ 3.8 (s, OCH3)
Ethyl 2-(4-carboxybenzylidene)-7-methyl-... () 521.6 245–250 Ester, COOH IR: 1720 cm⁻¹ (ester C=O), 1690 cm⁻¹ (COOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.